
CID 13928800
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13928800” is known as Epoxiconazole. It is a fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases. Epoxiconazole is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in modern agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxiconazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4-dichlorophenol with 1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid to yield Epoxiconazole.
Industrial Production Methods
In industrial settings, the production of Epoxiconazole involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Epoxiconazole undergoes various chemical reactions, including:
Oxidation: Epoxiconazole can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epoxiconazole can lead to the formation of hydroxylated metabolites.
Scientific Research Applications
Epoxiconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Explored for potential antifungal therapies in clinical settings.
Industry: Utilized in the development of new agricultural products and formulations.
Mechanism of Action
Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, Epoxiconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets the fungal cells specifically, making it an effective fungicide.
Comparison with Similar Compounds
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Propiconazole: Shares structural similarities and is used for similar agricultural purposes.
Flutriafol: Also a triazole fungicide with comparable applications.
Uniqueness
Epoxiconazole is unique due to its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific mode of action and favorable environmental profile make it a preferred choice in many agricultural practices.
Properties
CAS No. |
359864-19-0 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
InChI |
InChI=1S/C6H4N2O2/c9-8(10)6-2-1-4-7-5-3-6/h1-3,5H |
InChI Key |
MQCLDCAWSTZQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



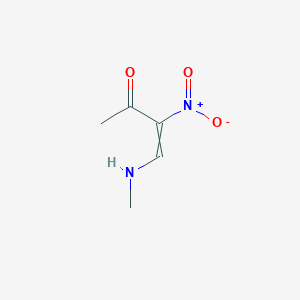
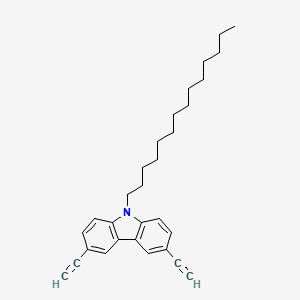
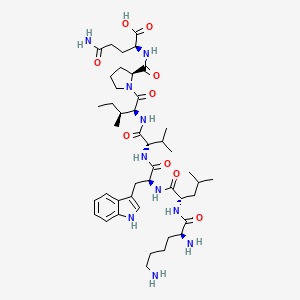

![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
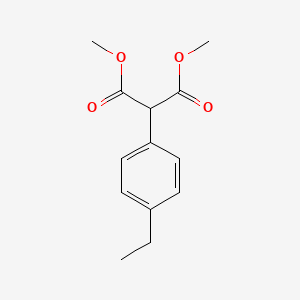
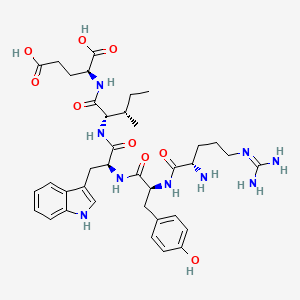
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
